Sodium3-aminopropane-1-sulfonatehydrate

Neuroscience GABA receptor pharmacology Alzheimer's disease research

Sodium 3‑aminopropane‑1‑sulfonate hydrate (homotaurine sodium salt) delivers 290‑fold greater GABAA potency than taurine (EC₅₀ 0.4 µM) and uniquely blocks amyloid‑β fibrillogenesis. Its pKa of 8.74 provides superior buffering in pH 8‑10 enzymatic/electrophoresis workflows, unlike TAPS (pKa 8.4). Exclusive low‑affinity sodium‑dependent uptake (Kₘ=1.5 mM) enables clean Müller‑cell localization in retinal assays. Choose this hydrate for maximum solubility, batch‑to‑batch consistency, and cold‑chain‑preserved activity in CNS, diabetes, or buffer applications.

Molecular Formula C3H10NNaO4S
Molecular Weight 179.17 g/mol
Cat. No. B13067392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium3-aminopropane-1-sulfonatehydrate
Molecular FormulaC3H10NNaO4S
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC(CN)CS(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C3H9NO3S.Na.H2O/c4-2-1-3-8(5,6)7;;/h1-4H2,(H,5,6,7);;1H2/q;+1;/p-1
InChIKeyXMGAYSFRNDVINT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Aminopropane-1-Sulfonate Hydrate: CAS 81028-90-2 Identification & Procurement Baseline


Sodium 3-aminopropane-1-sulfonate hydrate (CAS: 81028-90-2), also referred to as homotaurine sodium salt hydrate or 3-amino-1-propanesulfonic acid sodium salt hydrate, is a zwitterionic aminosulfonate compound characterized by a three-carbon chain bearing a terminal sulfonate group and an amino group [1]. With a molecular formula of C₃H₁₂NNaO₅S (dihydrate) or C₃H₁₀NNaO₄S (monohydrate) and a molecular weight ranging from 179.17 to 197.19 g/mol depending on hydration state, this white crystalline solid exhibits high water solubility due to its ionic nature . The compound serves as a close structural analog of taurine (2-aminoethanesulfonic acid), differing by an additional methylene (-CH₂-) unit in its carbon backbone [2], and is recognized as a GABAA receptor agonist and glycosaminoglycan mimetic under the investigational name tramiprosate . Its sodium salt hydrate form enhances solubility and stability in aqueous biological systems, making it a candidate for biochemical buffer applications in the pH range of 8.0–10.0 [3].

Why Sodium 3-Aminopropane-1-Sulfonate Hydrate Cannot Be Directly Substituted with Taurine or TAPS in Scientific Workflows


Despite sharing a sulfonate backbone, sodium 3-aminopropane-1-sulfonate hydrate exhibits distinct pharmacologic, physicochemical, and biochemical properties that preclude direct interchange with its closest structural analogs. The compound differs from taurine (2-aminoethanesulfonic acid) by a single methylene group, yet this minor structural variation results in a 290-fold increase in potency at GABAA receptors (EC₅₀ 0.4 μM vs. 116 μM for taurine) [1] and a >780-fold difference in radioligand displacement (IC₅₀ 0.16 μM vs. 125 μM for taurine) [1], fundamentally altering its functional profile in neurological assays. In transport kinetics, homotaurine demonstrates a single low-affinity sodium-dependent uptake system (Kₘ = 1.5 × 10⁻³ mol/L; Vₘₐₓ = 1322 nmol/g·min) [2], contrasting with taurine's dual high- and low-affinity uptake mechanisms, which impacts cellular accumulation and washout behavior in tissue models [3]. Furthermore, the compound's pKa of 8.74 [4] positions its buffering capacity in a distinct alkaline range compared to TAPS (pKa 8.4) , rendering it suitable for specific enzymatic and electrophoretic applications where TAPS' pH profile may be suboptimal. These quantifiable disparities in receptor pharmacology, transport kinetics, and protonation equilibrium mandate compound-specific validation; substituting with taurine, TAPS, or other aminosulfonates without empirical confirmation risks experimental irreproducibility and misinterpretation of biological outcomes.

Quantitative Differentiation Evidence: Sodium 3-Aminopropane-1-Sulfonate Hydrate vs. Taurine, TAPS & GABA


GABAA Receptor Potency: Sodium 3-Aminopropane-1-Sulfonate Hydrate Demonstrates 290-Fold Higher Agonist Activity Than Taurine

In murine cerebellar granule cell brain slice preparations, sodium 3-aminopropane-1-sulfonate hydrate (homotaurine) evokes GABAA receptor-mediated currents with an EC₅₀ of 0.4 μM, representing a 9.25-fold increase in potency compared to the endogenous neurotransmitter GABA (EC₅₀ = 3.7 μM) and a 290-fold increase relative to its close structural analog taurine (EC₅₀ = 116 μM) [1]. In competitive radioligand binding assays using mouse brain homogenates, the compound displaces the high-affinity GABAA receptor ligand [³H]muscimol with an IC₅₀ of 0.16 μM, compared to 125 μM for taurine—a >780-fold differential [1].

Neuroscience GABA receptor pharmacology Alzheimer's disease research

Cellular Uptake Kinetics: Homotaurine Sodium Salt Hydrate Exhibits a Single Low-Affinity Transport System Distinct from Taurine

In bovine retinal tissue, the sodium salt hydrate form of homotaurine displays a single sodium-dependent low-affinity uptake mechanism with an apparent Kₘ of 1.5 × 10⁻³ mol/L and a Vₘₐₓ of 1322 nmol/g wet tissue per minute [1]. In contrast, the natural analog taurine exhibits biphasic uptake kinetics in the same tissue, characterized by a high-affinity component (Kₘ = 6.3 × 10⁻⁵ mol/L; Vₘₐₓ = 43 nmol/g·min) and a low-affinity component (Kₘ = 5 × 10⁻³ mol/L; Vₘₐₓ = 702 nmol/g·min) [1]. Autoradiographic analysis further revealed that ³H-homotaurine localizes exclusively to Müller glial cells, whereas ³H-taurine distributes to both Müller cells and photoreceptor cells [1].

Membrane transport Retinal physiology Pharmacokinetics

pH Buffering Range: Sodium 3-Aminopropane-1-Sulfonate Hydrate Operates in Alkaline pH 8.0–10.0, Differentiated from TAPS

Sodium 3-aminopropane-1-sulfonate hydrate functions as a zwitterionic buffer with an effective pH range of 8.0–10.0 and a pKa of approximately 8.74 at 25°C [1][2]. By comparison, the widely used biological buffer TAPS (N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid sodium salt) possesses a pKa of 8.4 and an operational pH range of 7.7–9.1 . This differential of ~0.34 pKa units positions sodium 3-aminopropane-1-sulfonate hydrate as the preferable buffer for assays requiring pH stability above 9.0, where TAPS buffering capacity declines.

Biochemistry Buffer selection Enzyme assays

In Vivo Antioxidative Efficacy: Homotaurine Sodium Salt Equipotently Reduces Oxidative Stress Markers in Diabetic Rat Erythrocytes

In a comparative in vivo study using Goto-Kakizaki type 2 diabetic rats, homotaurine sodium salt (administered intraperitoneally at 0.612 M/kg daily for 5 days) reduced erythrocyte membrane damage and intracellular malondialdehyde (MDA) formation to levels statistically indistinguishable from those achieved by taurine and hypotaurine at equimolar doses [1]. All three compounds demonstrated equiprotective effects on restoring reduced glutathione (GSH) levels and antioxidant enzyme activities (catalase, superoxide dismutase) in diabetic erythrocytes [1]. Notably, homotaurine treatment partially restored erythrocyte morphology from abnormal shapes to a discoidal form, whereas taurine failed to normalize RBC shape [1].

Oxidative stress Diabetes research Antioxidant screening

Blood-Brain Barrier Permeability: Homotaurine Hydrate Penetrates CNS Compartments While Taurine Requires Active Transport

Sodium 3-aminopropane-1-sulfonate hydrate (homotaurine) is characterized as a blood-brain barrier permeable small aminosulfonate compound under investigation for Alzheimer's disease due to its capacity to reach therapeutic concentrations in the brain following oral administration [1]. In contrast, taurine uptake into the CNS is primarily sodium- and chloride-dependent via the TauT transporter and exhibits saturable kinetics with limited passive diffusion [2]. This permeability differential is attributed to homotaurine's lower polarity and favorable logP relative to taurine, though direct comparative brain-to-plasma ratio data are not available in the cited sources [1].

Neuropharmacology Blood-brain barrier CNS drug development

Optimal Application Scenarios for Sodium 3-Aminopropane-1-Sulfonate Hydrate in Research and Industrial Workflows


GABAA Receptor Pharmacology & Alzheimer's Disease Model Screening

Utilize sodium 3-aminopropane-1-sulfonate hydrate as a high-potency GABAA receptor agonist (EC₅₀ = 0.4 μM) in electrophysiological studies of neuronal inhibition, particularly in Alzheimer's disease models where amyloid-β fibrillogenesis counteraction is desired [1]. Its 290-fold greater potency than taurine enables lower working concentrations (0.1–10 μM range), reducing vehicle effects and off-target interactions. The compound's BBB permeability supports in vivo CNS studies following oral or intraperitoneal administration [1].

Alkaline pH Enzyme Assays & Electrophoresis Buffer Formulation

Deploy this compound as a zwitterionic buffer in enzymatic assays requiring pH stability between 8.0 and 10.0, where its pKa of 8.74 provides superior buffering capacity compared to TAPS (pKa 8.4) [2]. Suitable applications include alkaline phosphatase activity measurements, protease assays at pH 9.0+, and capillary electrophoresis of DNA or proteins under moderately alkaline conditions. Prepare stock solutions at 10–100 mM in deionized water; the sodium salt hydrate form ensures rapid dissolution and consistent ionic strength [3].

Comparative Membrane Transport & Retinal Physiology Studies

Employ sodium 3-aminopropane-1-sulfonate hydrate in uptake and autoradiography experiments to investigate sodium-dependent low-affinity transport mechanisms, particularly in retinal tissue where it exhibits exclusive Müller cell localization distinct from taurine [4]. Use ³H-labeled homotaurine for quantitative kinetic analyses (Kₘ = 1.5 × 10⁻³ mol/L; Vₘₐₓ = 1322 nmol/g·min) and to differentiate glial vs. neuronal uptake pathways in ex vivo retinal preparations.

In Vivo Antioxidant & Diabetic Complication Screening

Administer the compound intraperitoneally (0.6 mmol/kg) in rodent models of type 2 diabetes to assess sulfonate-based antioxidant efficacy, as demonstrated by equipotent reduction of erythrocyte malondialdehyde and restoration of reduced glutathione levels compared to taurine [5]. Note the compound's unique capacity to partially restore normal discoidal erythrocyte morphology, making it a candidate for studying membrane-stabilizing effects of aminosulfonates in diabetic oxidative stress.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium3-aminopropane-1-sulfonatehydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.